1-(3-Bromopropyl)-4-fluoro-3-iodobenzene

Catalog No.
S14617269
CAS No.
M.F
C9H9BrFI
M. Wt
342.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene

Product Name

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene

IUPAC Name

4-(3-bromopropyl)-1-fluoro-2-iodobenzene

Molecular Formula

C9H9BrFI

Molecular Weight

342.97 g/mol

InChI

InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2

InChI Key

DZPQMKNYDLKYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)I)F

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the 1-position, a fluorine atom at the 4-position, and an iodine atom at the 3-position. This compound belongs to a class of halogenated aromatic compounds, which are significant in various chemical applications due to their reactivity and biological properties. The presence of multiple halogens (bromine, fluorine, and iodine) enhances its potential for chemical transformations and interactions with biological systems.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols. This reaction is often facilitated by polar solvents like dimethylformamide.
  • Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds. These reactions are crucial in synthesizing more complex organic molecules.
  • Reduction and Oxidation Reactions: The halogen atoms can be oxidized or reduced to introduce new functional groups, which can modify the compound's properties and reactivity.

The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene typically involves several steps:

  • Starting Materials: The synthesis begins with 4-fluoro-3-iodobenzene and 1-bromopropane.
  • Reaction Conditions: A strong base such as sodium hydride is used to deprotonate the aromatic system, followed by the addition of 1-bromopropane to introduce the bromopropyl group.
  • Purification: The final product is purified using techniques such as column chromatography to achieve high purity.

Industrial methods may involve scaling up these laboratory procedures while optimizing conditions for yield and purity.

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene has several applications:

  • Organic Synthesis: It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in developing functional materials, including liquid crystals and polymers.
  • Biological Research: It is used as a building block for bioactive molecules and probes that study biological processes.

Research into the interactions of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene with biological systems is ongoing. Studies have shown that the compound may interact with proteins through covalent bonding due to its bromopropyl group. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.

Several compounds share structural similarities with 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene. Here are a few notable examples:

Compound NameStructureUnique Features
1-(3-Bromopropyl)-4-fluoro-2-methylbenzeneStructureContains a methyl group instead of iodine
1-(2-Bromopropyl)-4-fluoro-3-iodobenzeneStructureBromopropyl group at a different position
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzeneStructureContains difluoromethoxy and trifluoromethylthio groups

Uniqueness

The uniqueness of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene lies in its specific arrangement of halogen substituents and the bromopropyl side chain, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of bromine, fluorine, and iodine provides distinct electronic properties that affect its interactions in both synthetic chemistry and biological systems.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

341.89164 g/mol

Monoisotopic Mass

341.89164 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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